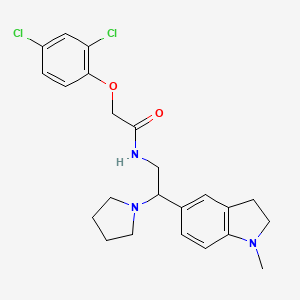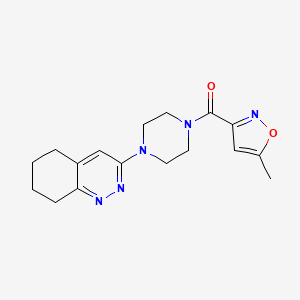
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes including cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the exact biochemical and physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications.
実験室実験の利点と制限
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to be modified for specific research applications. However, this compound also has some limitations, including its relatively high cost and limited availability. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for research on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide, including further studies on its mechanism of action, optimization of its synthesis method, and development of new compounds based on its scaffold. This compound may also have potential applications in other fields, such as agriculture and environmental science. Overall, this compound is a promising compound with potential applications in various scientific research fields, and further research is needed to fully understand its potential.
合成法
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide involves a multi-step process that begins with the reaction of 2-benzofuran carboxylic acid with 2-amino-1-propanol to form 2-(2-benzofuranyl)-2-hydroxyethylamine. This intermediate is then reacted with thiophene-3-carboxylic acid to form this compound. The synthesis of this compound has been optimized to improve yield and purity, and various methods have been developed to modify the compound for specific research applications.
科学的研究の応用
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuroscience, this compound has been studied for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties.
特性
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-17(20,11-18-16(19)8-12-6-7-22-10-12)15-9-13-4-2-3-5-14(13)21-15/h2-7,9-10,20H,8,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQGGNSAPWYUKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CSC=C1)(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)
![3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid](/img/structure/B2877831.png)


![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)
![Methyl 2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2877838.png)


![N-allyl-2-{[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2877844.png)
![2-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2877847.png)
![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2877849.png)
![2-chloro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877850.png)
